molecular formula C12H18N4O2 B7135608 N-(1-methyl-2-oxopiperidin-3-yl)-3-pyrazol-1-ylpropanamide

N-(1-methyl-2-oxopiperidin-3-yl)-3-pyrazol-1-ylpropanamide

Cat. No.: B7135608
M. Wt: 250.30 g/mol
InChI Key: ITUDRUYNELHRKC-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxopiperidin-3-yl)-3-pyrazol-1-ylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidinone ring, a pyrazole ring, and a propanamide group, making it a versatile molecule for chemical modifications and applications.

Properties

IUPAC Name

N-(1-methyl-2-oxopiperidin-3-yl)-3-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-15-7-2-4-10(12(15)18)14-11(17)5-9-16-8-3-6-13-16/h3,6,8,10H,2,4-5,7,9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUDRUYNELHRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)NC(=O)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxopiperidin-3-yl)-3-pyrazol-1-ylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidinone ring, followed by the introduction of the pyrazole ring and the propanamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxopiperidin-3-yl)-3-pyrazol-1-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

N-(1-methyl-2-oxopiperidin-3-yl)-3-pyrazol-1-ylpropanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxopiperidin-3-yl)-3-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-2-oxopiperidin-3-yl)pentanoic acid: This compound shares the piperidinone ring but has a different functional group arrangement.

    Tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate: Another similar compound with a piperidinone ring and a carbamate group.

Uniqueness

N-(1-methyl-2-oxopiperidin-3-yl)-3-pyrazol-1-ylpropanamide is unique due to its combination of a piperidinone ring, a pyrazole ring, and a propanamide group. This unique structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.

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